molecular formula C8H11Cl2N5 B1489931 2-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride CAS No. 1824269-51-3

2-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride

Cat. No. B1489931
M. Wt: 248.11 g/mol
InChI Key: ZFTAUDQOKRWOAH-UHFFFAOYSA-N
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Description

“2-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C8H11Cl2N5. It has a molecular weight of 248.11 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of amines, such as “2-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride”, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involve alkyl groups, S N 2 reactions of alkyl halides, ammonia, and other amines . More specific synthesis methods for related compounds may involve reactions with alkyl halides and other reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride” are not fully detailed in the sources. The compound has a molecular weight of 248.11 . More specific properties such as boiling point, density, and solubility are not provided .

Scientific Research Applications

Synthetic Process Research

One key area of application involves the synthesis of key intermediates for pharmaceutical compounds. For example, the synthesis of (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, a key intermediate of Tenofovir Disoproxil Fumarate, starting from 9H-purin-6-amine showcases the importance of such compounds in the development of antiviral drugs. This synthesis process highlights the optimization of reaction conditions to achieve high yield and purity, suitable for industrial production (Yu Zhu-ming, 2012).

Synthetic Studies and Chemical Transformations

Further research has focused on the synthesis and transformation of purine derivatives. Studies include the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines with various 2-substituents, exploring the tautomerism and alkylation reactions. Such studies contribute to our understanding of purine chemistry and the development of novel compounds with potential biological activities (H. Roggen, L. Gundersen, 2008).

Biological Activity Investigations

Another significant area of application involves the investigation of biological activities. For instance, the design, synthesis, and evaluation of novel 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives for their inhibitory activity against acetylcholinesterase demonstrate the potential therapeutic applications of such compounds in treating diseases like Alzheimer's (Dongwei Kang, Yu'ning Song, P. Zhan, Qingzhu Zhang, Liu Xinyong, 2013).

Novel Derivatives and Their Potential

The synthesis of new purine derivatives with potential plant-growth regulating properties and the exploration of their effects on wheat plant growth regulation underscore the wide-ranging applications of these compounds beyond pharmaceuticals into agriculture (K. El-Bayouki, W. Basyouni, W. M. Tohamy, 2013).

properties

IUPAC Name

2-(6-chloropurin-9-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5.ClH/c1-5(2-10)14-4-13-6-7(9)11-3-12-8(6)14;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTAUDQOKRWOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C=NC2=C1N=CN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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